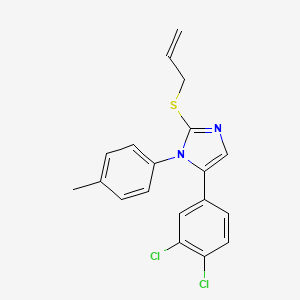

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole

Description

This compound features an imidazole core substituted at three positions:

- Position 1: A p-tolyl group (4-methylphenyl), enhancing lipophilicity and steric bulk.

The molecular formula is C₁₉H₁₅Cl₂N₂S, with a molecular weight of 380.3 g/mol.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2S/c1-3-10-24-19-22-12-18(14-6-9-16(20)17(21)11-14)23(19)15-7-4-13(2)5-8-15/h3-9,11-12H,1,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAISCUFMWQFBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC=C)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole typically involves the synthesis of the imidazole ring followed by functionalization steps to introduce the specific substituents.

A common synthetic route includes:

Formation of the imidazole ring: : Starting with an α-haloketone and an aldehyde in the presence of an ammonium salt.

Functionalization: : Introducing the allylthio group through a nucleophilic substitution reaction involving allylthiol.

Coupling reactions: : Incorporating the 3,4-dichlorophenyl and p-tolyl groups through typical electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production might leverage these synthetic routes but with optimization for scale, often involving continuous flow chemistry or catalysis to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation to yield sulfoxide or sulfone derivatives.

Reduction: : Can be reduced at the allylthio group or the aromatic ring depending on the conditions.

Substitution: : The allylthio group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Alkyl halides, acyl halides under various solvent conditions.

Major Products

Oxidized Products: : Sulfoxides and sulfones.

Reduced Products: : Dechlorinated or hydrogenated derivatives.

Substitution Products: : Various substituted imidazoles depending on the reaction partners.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing selectivity and reactivity.

Materials Science: : Incorporated into polymers to modify physical properties.

Biology and Medicine

Antimicrobial Agents: : Shows potential due to its ability to disrupt microbial cell processes.

Anti-inflammatory: : Investigated for its role in modulating immune responses.

Cancer Research: : Studied for its cytotoxic effects on cancer cell lines, often targeting specific pathways.

Mechanism of Action

The exact mechanism of action can vary based on its application:

Biological Systems: : Interacts with cellular proteins, modifying their function, or disrupts cellular membranes. Often targets specific enzymes or receptors.

Catalysis: : Functions by stabilizing transition states in chemical reactions, often through coordination with metal centers in catalysts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazole Core

Position 1 Variations

- Compound A: 2-(Allylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole (CAS: 1206986-95-9) Differs in the 5-position substituent (phenyl vs. 3,4-dichlorophenyl).

- Compound B: 2-(Allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole (CAS: 1234949-02-0) Position 1: 4-fluorophenyl enhances polarity and metabolic stability via fluorine’s inductive effect. Position 5: Nitro group (-NO₂) increases electron deficiency, possibly improving binding to nitroreductase enzymes .

Position 2 Variations

- Compound C: (5Z)-2-Ethylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one Replaces allylthio with ethylthio (-S-CH₂CH₃), reducing steric hindrance and reactivity.

- Compound D: 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 1226436-36-7) Thioacetamide linkage to a thiadiazole ring enhances hydrogen-bonding capacity and may improve pharmacokinetics.

Position 5 Variations

- Compound E: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Amine group at position 2 increases basicity and hydrogen-bond donor capacity. Single chlorine at position 5 reduces electron withdrawal compared to 3,4-dichlorophenyl, possibly diminishing antifungal efficacy .

Key Findings :

- The 3,4-dichlorophenyl group in the target compound is critical for antifungal activity, as seen in imazalil, which targets fungal ergosterol biosynthesis .

- Allylthio groups may confer resistance to oxidative degradation compared to propenyloxy (as in imazalil), enhancing environmental persistence .

Physicochemical Properties

| Property | Target Compound | Compound A (Phenyl) | Compound B (Nitro/Fluoro) |

|---|---|---|---|

| Molecular Weight | 380.3 | 346.4 | 355.4 |

| LogP (Predicted) | ~4.2 | ~3.8 | ~3.5 |

| Water Solubility | Low | Moderate | Low |

Analysis :

- The dichlorophenyl group increases hydrophobicity (higher LogP) in the target compound, reducing aqueous solubility but improving membrane permeability.

- Nitro and fluorine groups in Compound B slightly lower LogP but introduce polarity, balancing solubility and bioavailability .

Biological Activity

2-(Allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, recognized for its diverse biological activities. This compound's structure features an allylthio group and dichlorophenyl moiety, which are crucial for its pharmacological properties. Research has indicated that imidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C19H16Cl2N2S

- Molecular Weight : 375.3 g/mol

- CAS Number : 1207003-23-3

Antimicrobial Activity

Research has shown that imidazole derivatives possess significant antimicrobial properties. The compound was evaluated against various bacterial strains using the disk diffusion method. The results indicated notable zones of inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 22 (E. coli) |

| Streptomycin (control) | 32 (E. coli) |

This table summarizes the antimicrobial efficacy of the compound compared to a standard antibiotic (Streptomycin) .

Anti-inflammatory Activity

The imidazole derivatives have been assessed for their anti-inflammatory potential. In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in inflammation compared to control groups. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Studies have also explored the anticancer properties of this compound. In vitro assays against various cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and tested their antibacterial activity. The findings indicated that modifications in the phenyl groups significantly influenced antimicrobial potency, with this compound showing superior activity against gram-negative bacteria .

- Case Study on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.